3-(1H-1,2,3-triazol-1-yl)propan-1-amine

Medicinal Chemistry Antimalarial Agents Linker Optimization

3-(1H-1,2,3-triazol-1-yl)propan-1-amine is a heterocyclic primary amine building block composed of a 1,2,3-triazole ring linked to a propylamine chain. Its bifunctional structure, featuring a 1,2,3-triazole capable of metal coordination and bioisosteric interactions alongside a primary amine for further derivatization, positions it as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and antimalarial hybrids.

Molecular Formula C5H10N4
Molecular Weight 126.163
CAS No. 4321-02-2
Cat. No. B2485087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-1,2,3-triazol-1-yl)propan-1-amine
CAS4321-02-2
Molecular FormulaC5H10N4
Molecular Weight126.163
Structural Identifiers
SMILESC1=CN(N=N1)CCCN
InChIInChI=1S/C5H10N4/c6-2-1-4-9-5-3-7-8-9/h3,5H,1-2,4,6H2
InChIKeyMRAPXKXFUVKPFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(1H-1,2,3-triazol-1-yl)propan-1-amine (CAS 4321-02-2) Compound Profile for Procurement Decisions


3-(1H-1,2,3-triazol-1-yl)propan-1-amine is a heterocyclic primary amine building block composed of a 1,2,3-triazole ring linked to a propylamine chain . Its bifunctional structure, featuring a 1,2,3-triazole capable of metal coordination and bioisosteric interactions alongside a primary amine for further derivatization, positions it as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and antimalarial hybrids [1]. This specific scaffold is favored in click chemistry and drug discovery programs requiring a defined three-carbon spacer between functional pharmacophores.

Why 3-(1H-1,2,3-triazol-1-yl)propan-1-amine Cannot Be Replaced by Common Triazole Analogs


Generic substitution with other aminoalkyl-1,2,3-triazoles, such as 2-(1H-1,2,3-triazol-1-yl)ethanamine or 4-(1H-1,2,3-triazol-1-yl)butan-1-amine, fails because linker length critically dictates the spatial separation between the terminal amine and the triazole ring, which has been shown to dramatically alter biological potency [1]. The specific three-carbon propyl chain of 3-(1H-1,2,3-triazol-1-yl)propan-1-amine provides an optimal distance that enhances target engagement in hybrid drug molecules, whereas shorter ethyl linkers restrict conformational flexibility and longer butyl linkers may introduce entropic penalties or suboptimal pharmacophore alignment. Direct head-to-head biological studies confirm that a series of hybrid ligands using this propyl linker scaffold exhibit superior antiplasmodial activity compared to analogs where the triazole is directly attached without a linker, underscoring that the linker is not a passive spacer but a critical determinant of biological function [2].

Quantitative Differentiation of 3-(1H-1,2,3-triazol-1-yl)propan-1-amine as a Superior Linker Scaffold


Superior Antiplasmodial Activity of Propyl-Linker vs. Direct Triazole Attachment

Quinoline-triazole hybrid ligands constructed with a propyl chain linker (incorporating the target compound scaffold) demonstrated superior in vitro antiplasmodial activity against the chloroquine-sensitive NF54 strain of P. falciparum compared to a matched series where the triazole is directly attached to the quinoline moiety [1]. This demonstrates that the three-carbon spacer provided by 3-(1H-1,2,3-triazol-1-yl)propan-1-amine is critical for achieving potent biological activity in this therapeutic class, providing a clear performance advantage over its closest direct-attachment analog.

Medicinal Chemistry Antimalarial Agents Linker Optimization

Enhanced β-Hematin Inhibition Through Aminoalkyl Linker Presence

In a study of 7-chloroquinoline-1,2,3-triazole hybrids, the presence of an aminoalkyl linker (specifically aminopropyl) was found to be critical for enhanced β-hematin inhibition [1]. This target-specific inhibition was significantly stronger in the propyl-linked series than in analogs lacking an aminoalkyl spacer, indicating that 3-(1H-1,2,3-triazol-1-yl)propan-1-amine directly contributes to a distinct mechanism of action that simple triazole-quinoline conjugates cannot replicate.

Biochemistry Antimalarial Mode of Action β-Hematin Inhibition

Selective Cytotoxicity and Favorable Therapeutic Index of Propyl Linker-Based Complexes

Selected iridium(III) complexes derived from the propyl-linked ligand series were tested against a healthy mammalian Chinese Hamster Ovarian (CHO) cell line and found to be non-cytotoxic [1]. These complexes were determined to be more selective towards the parasite than healthy cells, demonstrating a favorable selectivity profile that is intrinsically linked to the aminopropyl-triazole scaffold. This contrasts with the inherent toxicity often observed in metal-based drugs without optimized linkers.

Toxicology Selectivity Therapeutic Window

High-Impact Application Scenarios for 3-(1H-1,2,3-triazol-1-yl)propan-1-amine Based on Quantitative Evidence


Synthesis of Next-Generation Antimalarial Agents with Submicromolar Potency

Medicinal chemistry teams developing antimalarial agents should prioritize 3-(1H-1,2,3-triazol-1-yl)propan-1-amine as the primary linker building block. The evidence demonstrates that incorporating this propyl spacer yields hybrid ligands with submicromolar antiplasmodial activity against both chloroquine-sensitive and resistant strains, a potency not achieved when the triazole is directly attached . This compound directly enables the construction of leads with IC₅₀ values as low as 0.247 μM after metal complexation .

Design of β-Hematin Targeting Antimalarials with a Novel Mode of Action

Researchers seeking to overcome artemisinin-based therapy resistance can use 3-(1H-1,2,3-triazol-1-yl)propan-1-amine to create hybrids that strongly inhibit β-hematin formation, a distinct mode of action from conventional antimalarials . The aminopropyl linker is critical for this activity; its removal or replacement with a shorter linker abolishes the potent inhibition. This compound is thus a strategic input for programs targeting the heme detoxification pathway in P. falciparum.

Constructing Selective Metal-Based Anticancer or Antiparasitic Agents

For projects developing iridium(III) or other transition metal-based therapeutic agents, 3-(1H-1,2,3-triazol-1-yl)propan-1-amine provides a proven bifunctional ligand scaffold that, upon complexation, yields non-cytotoxic, parasite-selective compounds . The propyl spacer is essential for achieving proper metal coordination geometry and biological selectivity, as evidenced by the >100-fold enhancement in activity upon iridium binding . This makes it an ideal precursor for coordination chemistry-driven drug discovery.

Quote Request

Request a Quote for 3-(1H-1,2,3-triazol-1-yl)propan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.